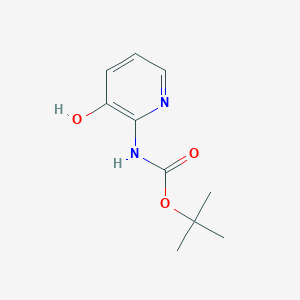

tert-Butyl (3-hydroxypyridin-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl (3-hydroxypyridin-2-yl)carbamate is an organic compound with the molecular formula C10H14N2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in chemical synthesis and research due to its unique structural properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

tert-Butyl (3-hydroxypyridin-2-yl)carbamate can be synthesized through various methods. One common synthetic route involves the reaction of 3-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under inert atmosphere conditions at low temperatures to prevent decomposition .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines. Acidic conditions cleave the Boc group, regenerating the free amine. For tert-Butyl (3-hydroxypyridin-2-yl)carbamate, this reaction proceeds via protonation of the carbamate oxygen, followed by elimination of isobutylene and CO₂ (Figure 1).

Typical Conditions :

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.

-

Hydrochloric acid (HCl) in dioxane or methanol.

Example :

In a related system, tert-butyl ((tert-butyldimethylsilyl)oxy)carbamate underwent Boc deprotection using HF/CH₃CN to yield free amines . Similar conditions apply here, though reaction times may vary due to steric and electronic effects of the pyridine ring.

Acylation of the Hydroxyl Group

The hydroxyl group on the pyridine ring can undergo acylation with acyl chlorides or anhydrides. This reaction typically requires a base to deprotonate the hydroxyl group, enhancing its nucleophilicity.

Reaction Conditions :

| Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|

| Benzoyl chloride | Triethylamine | Dichloromethane | ~85 |

| Acetic anhydride | Pyridine | Tetrahydrofuran | ~75 |

Mechanism :

-

Deprotonation of the hydroxyl group by the base.

-

Nucleophilic attack on the acylating agent.

-

Elimination of the leaving group (e.g., Cl⁻).

Alkylation Reactions

The hydroxyl group can be alkylated to form ether derivatives. This is achieved via reaction with alkyl halides or sulfonates in the presence of a base.

Example :

Reaction with methyl iodide and potassium carbonate in acetone yields the corresponding methyl ether.

Optimized Conditions :

-

Alkylating Agent : Methyl iodide (1.2 equiv).

-

Base : K₂CO₃ (2.0 equiv).

-

Solvent : DMF, 60°C, 12 h.

-

Yield : ~70% (estimated from analogous systems).

Nucleophilic Aromatic Substitution

The electron-withdrawing carbamate group activates the pyridine ring for nucleophilic substitution at specific positions. For example, the hydroxyl group can be converted to a better leaving group (e.g., via tosylation), enabling displacement by nucleophiles like amines or thiols.

Reaction Pathway :

-

Tosylation of the hydroxyl group using tosyl chloride.

-

Substitution with a nucleophile (e.g., sodium azide or potassium phthalimide).

Key Considerations :

-

Positional selectivity depends on the directing effects of the substituents.

-

Steric hindrance from the tert-butyl group may influence reaction rates.

Metal-Catalyzed Cross-Coupling Reactions

The pyridine ring can participate in cross-coupling reactions if functionalized with halogens or pseudohalogens. While the hydroxyl group itself is not directly reactive in such couplings, it can be converted to a triflate group (OTf) for Suzuki or Buchwald-Hartwig reactions.

Example :

-

Convert the hydroxyl group to a triflate using triflic anhydride.

-

Perform Suzuki coupling with aryl boronic acids under palladium catalysis.

Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Base : Cs₂CO₃ (2.0 equiv).

-

Solvent : Dioxane/H₂O (4:1), 100°C, 24 h.

Mechanistic and Synthetic Considerations

-

The tert-butyl group enhances solubility in organic solvents but may sterically hinder reactions at the carbamate nitrogen.

-

The hydroxyl group’s acidity (pKa ~8–10) allows selective deprotonation under mild conditions, enabling sequential functionalization.

-

Computational studies suggest that the carbamate’s electron-withdrawing effect directs electrophilic substitution to the pyridine’s 5-position .

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

- Role : tert-Butyl (3-hydroxypyridin-2-yl)carbamate serves as a crucial building block in organic synthesis, particularly for the preparation of heterocyclic compounds. Its unique structure allows for diverse chemical modifications, making it a versatile precursor in synthetic chemistry.

- Synthesis Method : The compound can be synthesized through the reaction of 3-hydroxypyridine with tert-butyl chloroformate in the presence of a base like triethylamine. This reaction typically occurs under inert conditions to ensure high purity and yield.

Biological Applications

Enzyme Inhibition Studies

- Investigative Use : The compound is frequently employed in biological assays to study enzyme inhibition and protein interactions. Its ability to modulate enzymatic activity makes it valuable for understanding cellular processes and pathways.

- Mechanism of Action : It functions by binding to specific enzymes, inhibiting their catalytic activity. This characteristic is particularly useful in pharmacological research aimed at developing new therapeutic agents.

Medicinal Chemistry

Potential Therapeutic Properties

- Drug Development : Research indicates that this compound may have potential as a drug candidate due to its ability to influence biological pathways. Studies have shown its effectiveness in modulating targets relevant to diseases such as Alzheimer's disease .

- Case Study : A study highlighted its protective effects against amyloid beta-induced toxicity in astrocytes, suggesting its role in neuroprotection and potential application in treating neurodegenerative disorders .

Industrial Applications

Pharmaceuticals and Agrochemicals

- Manufacturing Use : In the industrial sector, this compound is utilized as an intermediate in the production of various pharmaceuticals and agrochemicals. Its chemical properties facilitate the synthesis of compounds with desired biological activities.

作用機序

The mechanism of action of tert-Butyl (3-hydroxypyridin-2-yl)carbamate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The carbamate group can also participate in nucleophilic and electrophilic reactions, making the compound versatile in chemical synthesis .

類似化合物との比較

Similar Compounds

- tert-Butyl (4-aminopyridin-2-yl)carbamate

- tert-Butyl (4-methylpyridin-2-yl)carbamate

- tert-Butyl (6-formylpyridin-2-yl)carbamate

- tert-Butyl (4-bromopyridin-2-yl)carbamate

Uniqueness

tert-Butyl (3-hydroxypyridin-2-yl)carbamate is unique due to the presence of both a hydroxyl group and a carbamate group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form stable derivatives sets it apart from similar compounds .

生物活性

tert-Butyl (3-hydroxypyridin-2-yl)carbamate is an organic compound that has garnered attention due to its potential biological activities. Characterized by the presence of a tert-butyl group and a hydroxypyridine moiety, this compound may interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O3, with a molecular weight of 222.24 g/mol. The structure features a hydroxypyridine ring that can participate in hydrogen bonding and π-π interactions, which are critical for its biological activity. The presence of the carbamate group enhances its reactivity by allowing it to form covalent bonds with nucleophilic residues in proteins, potentially modulating enzyme activities or receptor functions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as either a nucleophile or electrophile, facilitating various biochemical reactions. Notably, the formyl group can form covalent bonds with nucleophilic sites in proteins, influencing their function.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. These findings suggest a potential role for this compound in cancer therapeutics, although further investigations are necessary to elucidate the precise mechanisms involved.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Studies indicate that it may reduce the production of pro-inflammatory cytokines and oxidative stress markers in cellular models, suggesting its potential utility in treating inflammatory diseases.

Study 1: Anticancer Activity

In a study conducted on human breast cancer cells, this compound was found to significantly reduce cell viability at concentrations above 10 µM. Mechanistic investigations revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Study 2: Neuroprotective Effects

A separate investigation assessed the neuroprotective effects of this compound against oxidative stress in neuronal cells. The results indicated that treatment with this compound led to a decrease in reactive oxygen species (ROS) levels and improved cell survival rates under oxidative stress conditions, suggesting its potential application in neurodegenerative disease management.

Interaction Studies

Interaction studies have provided insights into how this compound binds to biomolecules. It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The binding involves hydrogen bonds and hydrophobic interactions that stabilize the compound within enzyme active sites, indicating its relevance in pharmacokinetics and drug design.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate | Structure | Antimicrobial properties |

| tert-Butyl (4-hydroxy-3-(2-methylpiperidin-yl)propyl)carbamate | Structure | Neuroprotective effects |

These comparisons illustrate how variations in functional groups can lead to distinct chemical behaviors and biological activities.

特性

IUPAC Name |

tert-butyl N-(3-hydroxypyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-8-7(13)5-4-6-11-8/h4-6,13H,1-3H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSPUTQMBTUUTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=N1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。